molecular formula C11H11IN2O3 B11518044 ethyl [(2E)-2-(3-iodobenzylidene)hydrazinyl](oxo)acetate

ethyl [(2E)-2-(3-iodobenzylidene)hydrazinyl](oxo)acetate

Cat. No.: B11518044
M. Wt: 346.12 g/mol
InChI Key: ZSMMCGLPLLBSMI-NTUHNPAUSA-N
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Description

ETHYL {N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE is a complex organic compound that features an ester functional group This compound is of interest due to its unique chemical structure, which includes an iodophenyl group and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL {N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE typically involves the condensation of ethyl formate with a hydrazine derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL {N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL {N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which ETHYL {N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE exerts its effects involves interactions with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the hydrazinecarbonyl moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL {N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE
  • ETHYL {N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE

Uniqueness

ETHYL {N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly valuable in applications requiring specific molecular interactions .

Properties

Molecular Formula

C11H11IN2O3

Molecular Weight

346.12 g/mol

IUPAC Name

ethyl 2-[(2E)-2-[(3-iodophenyl)methylidene]hydrazinyl]-2-oxoacetate

InChI

InChI=1S/C11H11IN2O3/c1-2-17-11(16)10(15)14-13-7-8-4-3-5-9(12)6-8/h3-7H,2H2,1H3,(H,14,15)/b13-7+

InChI Key

ZSMMCGLPLLBSMI-NTUHNPAUSA-N

Isomeric SMILES

CCOC(=O)C(=O)N/N=C/C1=CC(=CC=C1)I

Canonical SMILES

CCOC(=O)C(=O)NN=CC1=CC(=CC=C1)I

Origin of Product

United States

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